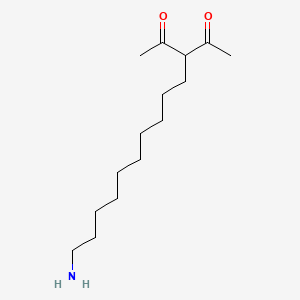
3-(10-Aminodecyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10-Aminodecyl)pentane-2,4-dione is an organic compound with the molecular formula C15H29NO2 This compound is characterized by the presence of a long aliphatic chain with an amino group at one end and a diketone moiety at the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-Aminodecyl)pentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a suitable decylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(10-Aminodecyl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: The diketone can be reduced to corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(10-Aminodecyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(10-Aminodecyl)pentane-2,4-dione involves its interaction with various molecular targets. The diketone moiety can chelate metal ions, making it useful in catalysis and coordination chemistry. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: A simpler diketone without the long aliphatic chain.
Decylamine: An aliphatic amine without the diketone moiety.
3-(4-Nitrophenylazo)-pentane-2,4-dione: A derivative with a nitrophenyl group instead of the aminodecyl chain.
Uniqueness
3-(10-Aminodecyl)pentane-2,4-dione is unique due to its combination of a long aliphatic chain and a diketone moiety, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it versatile for various applications, particularly in the design of amphiphilic molecules and materials .
Properties
CAS No. |
113715-03-0 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
3-(10-aminodecyl)pentane-2,4-dione |
InChI |
InChI=1S/C15H29NO2/c1-13(17)15(14(2)18)11-9-7-5-3-4-6-8-10-12-16/h15H,3-12,16H2,1-2H3 |
InChI Key |
AIJGNGPXXOJOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCCCCCCCCN)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)

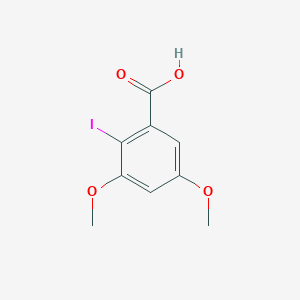
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)

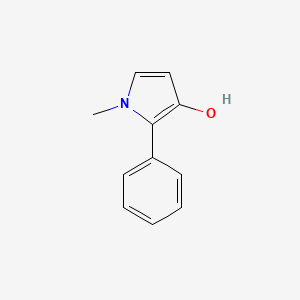
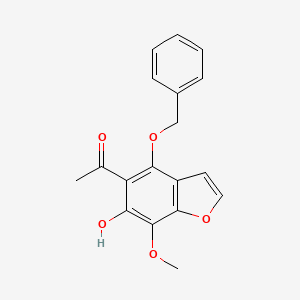
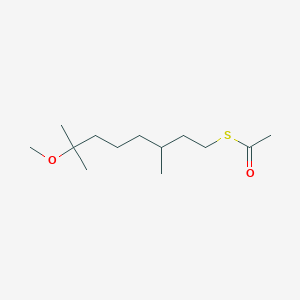
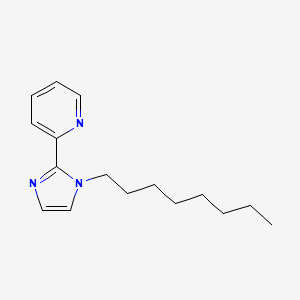
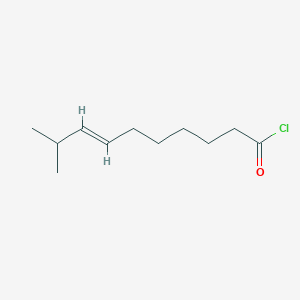
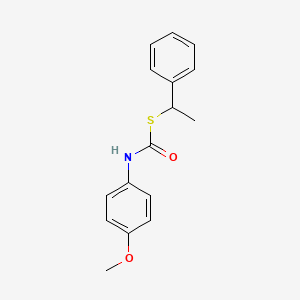

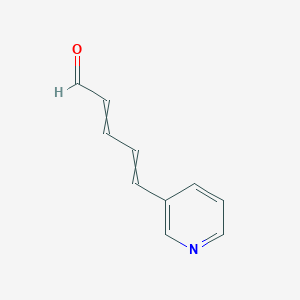
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
